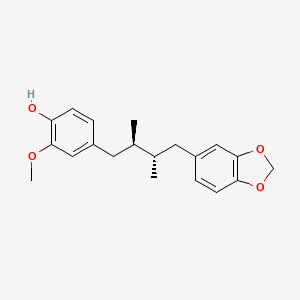

erythro-Austrobailignan-6

Description

antifungal lignan from the seeds of Myristica fragrans; structure in first source

Structure

2D Structure

Properties

Molecular Formula |

C20H24O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4-[(2R,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O4/c1-13(8-15-4-6-17(21)19(10-15)22-3)14(2)9-16-5-7-18-20(11-16)24-12-23-18/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14+/m1/s1 |

InChI Key |

QDDILOVMGWUNGD-KGLIPLIRSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC2=C(C=C1)OCO2)[C@H](C)CC3=CC(=C(C=C3)O)OC |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C=C3)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of erythro-Austrobailignan-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-Austrobailignan-6 is a lignan compound that has garnered significant interest within the scientific community due to its diverse biological activities, including potential anticancer, antioxidant, and antifungal properties.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized as an oily substance. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 328.4 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Physical State | Oil | --INVALID-LINK-- |

| CAS Number | 114127-24-1 | --INVALID-LINK-- |

| PubChem CID | 10381847 | --INVALID-LINK-- |

Table 2: Solubility and Chromatographic Properties

| Property | Description | Source |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | --INVALID-LINK-- |

| Topological Polar Surface Area | 47.9 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 6 | --INVALID-LINK-- |

Experimental Protocols

The characterization of this compound involves a combination of spectroscopic techniques to elucidate its structure and confirm its identity.

Isolation and Purification

This compound can be isolated from various plant sources, notably from the seeds of Myristica fragrans (nutmeg).[1] A general workflow for its isolation is as follows:

Caption: General workflow for the isolation of this compound.

1. Extraction:

-

The dried and powdered plant material is subjected to extraction with methanol.

-

The resulting crude extract is then concentrated under reduced pressure.

2. Chromatographic Separation:

-

The crude extract is fractionated using silica gel column chromatography with a suitable solvent gradient system (e.g., n-hexane-ethyl acetate).

-

Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

3. High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified by preparative HPLC to yield the pure compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as CDCl₃.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

These spectra provide detailed information about the carbon-hydrogen framework of the molecule.

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI)-MS is typically used to determine the molecular weight and fragmentation pattern.

-

High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula.

-

The fragmentation pattern can help in the structural elucidation of the molecule.

3. Infrared (IR) Spectroscopy:

-

Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule.

-

The sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

-

Characteristic absorption bands (in cm⁻¹) indicate the presence of specific bonds, such as O-H (hydroxyl), C-H (aliphatic and aromatic), C=C (aromatic), and C-O (ether) groups. The presence of a hydroxyl group is typically indicated by a broad band around 3440 cm⁻¹, while methylenedioxy groups show characteristic bands around 1038 and 931 cm⁻¹.[2]

Signaling Pathway

This compound has been shown to exert its biological effects, at least in part, through the modulation of intracellular signaling pathways. A key reported mechanism is the enhanced phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The activation of the p38/JNK pathway is often associated with cellular responses to stress, inflammation, and apoptosis. The upstream signaling events leading to the activation of p38 and JNK by this compound may involve the activation of upstream kinases such as MAP Kinase Kinase (MKK) 3, MKK6, and Apoptosis Signal-regulating Kinase 1 (ASK1). It is also plausible that the generation of reactive oxygen species (ROS) could act as an initial trigger for this signaling cascade.[3][4]

Caption: Proposed signaling pathway of this compound via p38/JNK activation.

References

- 1. Isolation and antifungal activity of lignans from Myristica fragrans against various plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROS-Induced JNK and p38 Signaling Is Required for Unpaired Cytokine Activation during Drosophila Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of JNK and p38 in MCF-7 Cells and the In Vitro Anticancer Activity of Alnus hirsuta Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythro-Austrobailignan-6: A Comprehensive Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-Austrobailignan-6 is a lignan that has garnered interest for its potential biological activities, particularly its antifungal properties. This technical guide provides a detailed overview of the known natural sources, distribution in the plant kingdom, and methods for its extraction and isolation. While quantitative data for this specific lignan is limited, this document compiles available information to support further research and development.

Natural Sources and Distribution

This compound has been most notably isolated from the seeds of Myristica fragrans Houtt. , commonly known as nutmeg.[1] This species, belonging to the Myristicaceae family, remains the primary and most well-documented source of this compound.

Beyond Myristica fragrans, the presence of this compound has been reported in a limited number of other plant species across various families. However, these reports are less extensively documented in readily available scientific literature. The distribution appears to be sporadic and not confined to a specific plant order or family, suggesting the need for broader phytochemical screening to fully understand its prevalence.

Other potential plant sources include:

-

Pancratium trianthum (Amaryllidaceae)

-

Piper pedicellosum (Piperaceae)

-

Rhodotypos scandens (Rosaceae)

Further investigation into the presence and concentration of this compound in these and other species is warranted to explore new potential sources. Lignans are also known to be present in other genera of the Myristicaceae family, such as Virola, Horsfieldia, and Knema, suggesting these may be promising candidates for future screening.[2][3][4][5][6]

Quantitative Data

Precise quantitative data on the yield or concentration of this compound from plant sources is not extensively available in the current literature. However, studies on the phytochemical composition of Myristica fragrans provide some context regarding the overall lignan content. For instance, the total lignan content in nutmeg has been reported to be around 2%.[7]

The tables below summarize the available data on the yields of various extracts from Myristica fragrans seeds, which would contain this compound, and the concentrations of other related compounds that have been quantified. This information can serve as a preliminary guide for extraction planning and yield estimation.

Table 1: Yield of Extracts from Myristica fragrans Seeds

| Extraction Solvent | Plant Part | Yield (%) | Reference |

| Methanol | Seeds | 21.44 | (David Publishing) |

| n-Hexane | Seeds | Not Specified | (IJSDR) |

| Ethanol | Seeds | Not Specified | (RJPBCS) |

Table 2: Concentration of Other Lignans and Phenylpropanoids in Ethanol Extract of Myristica fragrans Seeds

| Compound | Concentration (%) | Analytical Method | Reference |

| Dehydrodiisoeugenol | 4.662 | RP-HPLC | (RJPBCS)[8] |

| Myristicin | 17.226 | RP-HPLC | (RJPBCS)[8] |

| Safrole | 10.979 | RP-HPLC | (RJPBCS)[8] |

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound from Myristica fragrans seeds, based on the protocol described by Cho et al. (2007).[1]

Extraction

-

Plant Material Preparation: Air-dried seeds of Myristica fragrans are ground into a fine powder.

-

Solvent Extraction: The powdered seeds are extracted with methanol at room temperature. The extraction is typically carried out for a period of 48 hours, with the solvent being replaced with a fresh batch after 24 hours to ensure maximum extraction efficiency.

-

Concentration: The combined methanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation and Isolation

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is expected to contain the lignans, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate.

-

Further Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using preparative thin-layer chromatography (pTLC) or repeated column chromatography with different solvent systems.

-

Final Purification: The semi-purified fractions containing this compound are subjected to final purification by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

Experimental Workflow for Extraction and Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Myristica fragrans seeds.

Caption: Workflow for the extraction and isolation of this compound.

Conclusion

This compound is a promising natural product primarily found in Myristica fragrans. While its full distribution in the plant kingdom is yet to be elucidated, the established protocols for its extraction and isolation from nutmeg provide a solid foundation for further research. The lack of extensive quantitative data highlights an area for future investigation, which would be crucial for standardizing extracts and developing potential applications. This guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the potential of this compound.

References

- 1. Isolation and antifungal activity of lignans from Myristica fragrans against various plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two new lignans from Horsfieldia kingii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genus Knema: An Extensive Review on Traditional Uses, Phytochemistry, and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Extracts and Molecules from Virola Species: Traditional Uses, Phytochemistry, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oiirj.org [oiirj.org]

- 8. rjpbcs.com [rjpbcs.com]

An In-Depth Technical Guide to the Biosynthetic Pathway of erythro-Austrobailignan-6 in Myristica fragrans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of erythro-austrobailignan-6, a bioactive lignan found in Myristica fragrans (nutmeg). This document details a proposed pathway, summarizes available quantitative data on related lignans, outlines detailed experimental protocols for investigation, and provides a visual representation of the biosynthetic process.

Introduction

Myristica fragrans Houtt., commonly known as nutmeg, is a rich source of various secondary metabolites, including a diverse array of lignans and neolignans. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antifungal, anti-inflammatory, and antioxidant properties. Among these, this compound stands out as a promising bioactive molecule. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents.

While the complete biosynthetic pathway of this compound in Myristica fragrans has not been fully elucidated, this guide synthesizes the current knowledge on general lignan biosynthesis to propose a putative pathway for this specific compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of lignans originates from the phenylpropanoid pathway, with coniferyl alcohol serving as the key precursor. The formation of the lignan backbone is initiated by the oxidative coupling of two coniferyl alcohol molecules. This critical step is mediated by laccases or peroxidases and is directed by dirigent proteins, which control the stereochemistry of the resulting dimer.

The proposed biosynthetic pathway for this compound is as follows:

-

Oxidative Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative coupling to form a racemic mixture of pinoresinol. It is hypothesized that a specific dirigent protein in Myristica fragrans guides this reaction to favor the formation of a specific stereoisomer that serves as the precursor for austrobailignan-type lignans.

-

Sequential Reductions: The newly formed pinoresinol undergoes a series of reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs). These enzymes sequentially reduce the furan rings of pinoresinol to yield lariciresinol and then secoisolariciresinol.

-

Formation of the Austrobailignan Skeleton: This is a critical and less understood part of the pathway. It is proposed that secoisolariciresinol undergoes further enzymatic transformations, including intramolecular cyclization and rearrangement, to form the characteristic dibenzylbutane skeleton of austrobailignans. The specific enzymes catalyzing these steps in Myristica fragrans are yet to be identified.

-

Final Modifications to Yield this compound: The austrobailignan core structure is then likely modified by hydroxylation, methylation, and other enzymatic reactions to yield the final product, this compound. The erythro configuration at the C-7 and C-8 positions is determined by the stereospecificity of the enzymes involved in the final reduction or cyclization steps.

dot

Spectroscopic and Structural Elucidation of erythro-Austrobailignan-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of erythro-Austrobailignan-6, a lignan with noted biological activities. The information presented herein is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

The structural confirmation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 3.86 | d | 6.9 |

| 3 | 1.88 | m | |

| 4 | 2.59 | dd | 13.5, 6.0 |

| 4' | 2.40 | dd | 13.5, 8.5 |

| 5 | 6.81 | d | 8.1 |

| 6 | 6.75 | dd | 8.1, 1.9 |

| 7 | 6.79 | d | 1.9 |

| 8 | 1.88 | m | |

| 9 | 0.92 | d | 6.7 |

| 9' | 0.88 | d | 6.7 |

| 3-OCH₃ | 3.88 | s | |

| 4-OCH₃ | 3.87 | s | |

| 5-OH | 5.65 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 134.7 |

| 2 | 111.1 |

| 3 | 146.5 |

| 4 | 143.9 |

| 5 | 108.9 |

| 6 | 121.2 |

| 1' | 132.1 |

| 2' | 108.1 |

| 3' | 147.8 |

| 4' | 146.3 |

| 5' | 109.3 |

| 6' | 121.9 |

| 7 | 46.8 |

| 8 | 40.5 |

| 9 | 16.9 |

| 9' | 14.1 |

| 3-OCH₃ | 55.9 |

| 4-OCH₃ | 55.9 |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Molecular Formula | Molecular Weight |

| ESI | 359.1853 | 381.1672 | C₂₁H₂₆O₅ | 358.43 |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound can be isolated from the seeds of Myristica fragrans (nutmeg). A general workflow for its extraction and purification is as follows:

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

Sample Preparation: Approximately 5 mg of the purified compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

2D NMR: COSY, HSQC, and HMBC experiments are performed using standard pulse programs to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

-

Sample Preparation: A dilute solution of the compound in methanol is infused into the ESI source.

-

Ionization Mode: Positive ion mode is typically used.

-

Mass Range: Data is acquired over a mass range of m/z 100-1000.

-

Calibration: The instrument is calibrated using a standard solution (e.g., sodium formate) to ensure high mass accuracy.

Logical Relationship of Spectroscopic Data to Structure

The following diagram illustrates how the different spectroscopic data points contribute to the final structural elucidation of this compound.

Biological Activity Screening of erythro-Austrobailignan-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

erythro-Austrobailignan-6, a lignan isolated from plants such as Myristica fragrans, has been identified as a compound of interest for its potential therapeutic properties. This document provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon existing data for the compound and its close structural analogs. This guide outlines detailed experimental protocols for screening its antifungal, anti-inflammatory, and anticancer activities, and visualizes the key signaling pathways potentially modulated by this compound. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic applications of this compound.

Known and Potential Biological Activities

While research specifically focused on this compound is somewhat limited, studies on this compound and its analogs suggest several promising areas of biological activity.

Antifungal Activity

This compound (EA6) has demonstrated notable antifungal properties against a variety of plant pathogenic fungi. In both in vitro and in vivo studies, EA6 has been shown to effectively inhibit the growth and development of several fungal species.[1]

Anti-Inflammatory Activity (Inferred)

While direct studies on the anti-inflammatory effects of this compound are not extensively available, related lignans and extracts from Myristica fragrans have shown significant anti-inflammatory activity.[2] A closely related neolignan, (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3′,5′-trimethoxy-8-O-4′-neolignan, has been found to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in RAW 264.7 macrophage cells.[3] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Extracts of Myristica fragrans have also been shown to reduce the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2]

Anticancer Activity (Inferred)

The anticancer potential of this compound can be inferred from studies on the closely related compound, Austrobailignan-1. Austrobailignan-1 has been identified as a topoisomerase I inhibitor, a mechanism of action for several established anticancer drugs.[4] It has been shown to induce G2/M phase cell cycle arrest and apoptosis in non-small cell lung cancer cells.[4] The apoptotic mechanism involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[4] Furthermore, myristicin, another compound found in nutmeg, has been shown to induce apoptosis in human leukemia cells through the mitochondrial pathway.[5]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for this compound and its closely related analogs.

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity | Reference |

|---|---|---|

| Alternaria alternata | Sensitive | [1] |

| Colletotrichum coccodes | Sensitive | [1] |

| Colletotrichum gloeosporioides | Sensitive | [1] |

| Magnaporthe grisea | Sensitive | [1] |

| Puccinia triticina (Wheat leaf rust) | Effective suppression (in vivo) | [1] |

| Erysiphe graminis f. sp. hordei (Barley powdery mildew) | Highly active (in vivo) | [1] |

| Phytophthora infestans (Tomato late blight) | Highly active (in vivo) |[1] |

Table 2: Anti-Inflammatory Activity of a Related Neolignan

| Compound | Assay | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3′,5′-trimethoxy-8-O-4′-neolignan | NO Production (LPS-induced) | RAW 264.7 | 11.07 µg/mL | [3] |

| (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3′,5′-trimethoxy-8-O-4′-neolignan | NO Production (Heat-killed C. acnes-induced) | RAW 264.7 | 11.53 µg/mL |[3] |

Table 3: Anticancer Activity of Austrobailignan-1

| Cell Line | Assay | IC₅₀ Value (48h) | Reference |

|---|---|---|---|

| A549 (Non-small cell lung cancer) | Cell Growth Inhibition | 41 nM | [4] |

| H1299 (Non-small cell lung cancer) | Cell Growth Inhibition | 22 nM |[4] |

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activities of this compound.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Culture medium (e.g., RPMI 1640)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the culture medium in the wells of a 96-well plate.

-

Prepare a fungal inoculum and adjust the concentration to a standard density.

-

Add the fungal inoculum to each well.

-

Include positive (fungi with no compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the absorbance at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

DMEM culture medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well cell culture plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Anticancer Assay: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., A549, H1299, MCF-7)

-

Appropriate cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Visualization of Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways that may be modulated by this compound based on the activities of related compounds.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound.

Proposed Apoptotic Signaling Pathway (Anticancer)

Caption: Proposed intrinsic apoptosis pathway for this compound.

Experimental Workflow for Biological Activity Screening

Caption: A logical workflow for screening the biological activity of this compound.

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. Antimicrobial, Anti-inflammatory, and Antioxidant Activities of the Wood of Myristica fragrans [agris.fao.org]

- 3. (+)-Erythro-Δ8′-7S,8R-dihydroxy-3,3′,5′-trimethoxy-8-O-4′-neolignan, an Anti-Acne Component in Degreasing Myristica fragrans Houtt | CoLab [colab.ws]

- 4. The Topoisomerase 1 Inhibitor Austrobailignan-1 Isolated from Koelreuteria henryi Induces a G2/M-Phase Arrest and Cell Death Independently of p53 in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myristicin from nutmeg induces apoptosis via the mitochondrial pathway and down regulates genes of the DNA damage response pathways in human leukaemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antifungal Action of erythro-Austrobailignan-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

erythro-Austrobailignan-6, a lignan isolated from the seeds of Myristica fragrans (nutmeg), has demonstrated notable antifungal properties against a range of phytopathogenic fungi.[1][2] This technical guide provides a comprehensive overview of the current understanding of its antifungal mechanism of action, supported by available data and detailed experimental protocols. While research into its precise molecular interactions is ongoing, this document synthesizes existing knowledge to guide further investigation and potential applications in antifungal drug development.

Core Antifungal Mechanism: Targeting Fungal Cell Integrity

The primary antifungal mechanism of this compound is believed to be the disruption of fungal cell membrane integrity, primarily through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

A study on a methanol extract of nutmeg, which contains this compound, indicated that it targets the ergosterol biosynthesis pathway. This disruption leads to a cascade of detrimental effects on the fungal cell, ultimately inhibiting its growth and viability.

Quantitative Antifungal Activity

While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not extensively documented in publicly available literature, in vitro studies have demonstrated its efficacy against several plant pathogenic fungi. The antifungal activity is often reported as part of a mixture of lignans isolated from Myristica fragrans.

Table 1: Antifungal Spectrum of Lignan Extracts Containing this compound

| Fungal Species | Sensitivity | Reference |

| Alternaria alternata | Sensitive | [1] |

| Colletotrichum coccodes | Sensitive | [1] |

| Colletotrichum gloeosporioides | Sensitive | [1] |

| Magnaporthe grisea | Sensitive | [1] |

Note: The term "sensitive" indicates a discernible inhibition of fungal growth, though precise quantitative data for the isolated compound is a recognized data gap requiring further research.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the antifungal mechanism of action of compounds like this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Caption: Workflow for quantifying ergosterol biosynthesis inhibition.

Protocol:

-

Fungal Culture and Treatment: Grow the fungal culture to the mid-logarithmic phase and then expose it to various concentrations of this compound for a defined period.

-

Cell Harvesting: Harvest the fungal cells by centrifugation.

-

Saponification: Resuspend the cell pellet in a solution of potassium hydroxide in ethanol and incubate to saponify the cellular lipids.

-

Sterol Extraction: Extract the non-saponifiable lipids, which include ergosterol, using a solvent like n-heptane.

-

Quantification: Analyze the extracted sterols using a spectrophotometer. The characteristic four-peaked absorbance spectrum of ergosterol allows for its quantification. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification.

-

Data Analysis: Compare the ergosterol content in treated cells to that in untreated controls to determine the percentage of inhibition.

Fungal Plasma Membrane Integrity Assay (Propidium Iodide Staining)

This assay uses the fluorescent dye propidium iodide (PI) to assess plasma membrane damage. PI can only enter cells with compromised membranes.

Workflow for Plasma Membrane Integrity Assay

Caption: Workflow for assessing fungal plasma membrane integrity using propidium iodide.

Protocol:

-

Cell Preparation and Treatment: Grow the fungal cells to the exponential phase and then treat them with this compound at concentrations around the MIC.

-

Washing: Wash the treated cells with phosphate-buffered saline (PBS) to remove any residual medium or compound.

-

Staining: Resuspend the cells in a solution containing propidium iodide.

-

Incubation: Incubate the cells in the dark to allow the dye to penetrate any compromised membranes.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of PI-positive (damaged) cells.

Signaling Pathways: A Putative Model and Future Directions

Currently, there is a significant lack of direct experimental evidence elucidating the specific signaling pathways in fungi that are modulated by this compound or other lignans. This represents a critical area for future research.

Based on its proposed mechanism of action targeting ergosterol biosynthesis, a putative signaling pathway can be hypothesized. The depletion of ergosterol and the accumulation of toxic sterol intermediates can induce cell stress, potentially activating pathways such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway as a compensatory response to membrane and cell wall defects.

Putative Signaling Cascade Following Ergosterol Depletion

Caption: A putative signaling cascade initiated by the inhibition of ergosterol biosynthesis.

It is crucial to emphasize that this diagram represents a hypothetical model. Further transcriptomic and proteomic studies are necessary to identify the specific signaling components and pathways that are directly or indirectly affected by this compound.

Conclusion and Future Perspectives

This compound is a promising antifungal agent with a likely mechanism of action involving the inhibition of ergosterol biosynthesis, leading to a loss of fungal cell membrane integrity. While its broad-spectrum activity against phytopathogenic fungi is established, further research is imperative to:

-

Determine specific MIC values for the purified compound against a wider range of fungal pathogens, including clinically relevant species.

-

Elucidate the precise molecular target(s) within the ergosterol biosynthesis pathway.

-

Investigate the impact on fungal signaling pathways through advanced molecular techniques to build a comprehensive understanding of its mode of action.

Addressing these knowledge gaps will be instrumental in harnessing the full therapeutic potential of this compound and other related lignans in the development of novel antifungal therapies.

References

Potential Therapeutic Applications of Erythro-Austrobailignan-6: A Technical Guide

Disclaimer: Direct experimental data on the therapeutic applications of erythro-Austrobailignan-6 in human cell lines is limited in the currently available scientific literature. This guide summarizes the known antifungal properties of this compound and extrapolates its potential anti-inflammatory and anticancer activities based on robust evidence from studies on the structurally similar lignan, Austrobailignan-1, and other related neolignans. The information presented for anticancer and anti-inflammatory effects should be considered a predictive model that warrants further experimental validation for this compound.

Overview of this compound

This compound is a lignan compound that has been isolated from plants of the Myristica genus. Lignans are a class of polyphenols that have garnered significant interest for their diverse biological activities. While research on this compound is in its early stages, preliminary studies and the activities of related compounds suggest its potential in several therapeutic areas.

Antifungal Activity

This compound has been identified as a potent antifungal agent against various plant pathogenic fungi.

Quantitative Data:

Currently, specific IC50 values for the antifungal activity of this compound are not detailed in the available literature. However, one study demonstrated its high activity against the development of barley powdery mildew and its effective suppression of rice blast and wheat leaf rust.

Experimental Protocols:

Isolation of this compound from Myristica fragrans

-

Extraction: The seeds of Myristica fragrans are subjected to methanol extraction.

-

Chromatography: The crude extract is then purified using a combination of silica gel column chromatography and other chromatographic techniques to isolate pure this compound.

-

Structure Elucidation: The chemical structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Antifungal Assay

-

Plant Cultivation: Rice, wheat, and barley plants are cultivated under controlled greenhouse conditions.

-

Inoculation: Plants are inoculated with spore suspensions of the respective pathogenic fungi (Magnaporthe grisea for rice blast, Puccinia triticina for wheat leaf rust, and Blumeria graminis f. sp. hordei for barley powdery mildew).

-

Treatment: A solution of this compound at a specific concentration is applied to the plants.

-

Evaluation: The development of disease is observed and quantified by measuring the area of lesions on the leaves compared to control groups.

Potential Anticancer Activity (Predictive Model Based on Austrobailignan-1)

The structurally similar lignan, Austrobailignan-1, has demonstrated significant anticancer activity against non-small cell lung cancer (NSCLC) cells.[1] It is plausible that this compound may exhibit similar properties.

Quantitative Data (for Austrobailignan-1):

| Cell Line | Cancer Type | IC50 Value (48h) |

| A549 | Non-Small Cell Lung Cancer | 41 nM |

| H1299 | Non-Small Cell Lung Cancer | 22 nM |

Experimental Protocols (for Austrobailignan-1):

Cell Culture and Viability Assay

-

Cell Lines: Human NSCLC cell lines A549 and H1299 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of Austrobailignan-1 for different time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

Cell Cycle Analysis

-

Treatment and Fixation: Cells are treated with Austrobailignan-1, harvested, and fixed in ethanol.

-

Staining: Fixed cells are stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (TUNEL Assay)

-

Treatment and Fixation: Cells are treated with Austrobailignan-1 and fixed.

-

Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Microscopy: Cells are visualized using fluorescence microscopy.

Western Blot Analysis

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., p21, p27, Cdc25C, cytochrome c, caspases, Bax, Bcl-2, ATM, Chk1/2, γH2AX) and then with secondary antibodies.

-

Detection: Protein bands are visualized using a chemiluminescence detection system.

Topoisomerase I Relaxation Assay

-

Reaction: Supercoiled plasmid DNA is incubated with topoisomerase I in the presence or absence of Austrobailignan-1.

-

Gel Electrophoresis: The different forms of DNA (supercoiled, relaxed) are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are stained with ethidium bromide and visualized under UV light.

Signaling Pathway (Predictive Model):

The proposed mechanism of action for Austrobailignan-1, which may be applicable to this compound, involves the inhibition of topoisomerase I. This leads to DNA strand breaks, activating a DNA damage response pathway that results in cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Proposed anticancer signaling pathway for Austrobailignan-1.

Potential Anti-inflammatory Activity (Predictive Model)

Neolignans isolated from Myristica fragrans have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests that this compound may possess anti-inflammatory properties by modulating key inflammatory mediators.

Quantitative Data (for related Neolignans):

IC50 values for the inhibition of NO production by related neolignans range from approximately 30 to 80 µM.

Experimental Protocols:

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is cultured in DMEM supplemented with 10% FBS.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with LPS (lipopolysaccharide).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After treatment and stimulation, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of nitrite, a stable product of NO.

Western Blot Analysis for iNOS

-

Protein Extraction and Analysis: As described in the anticancer section, western blotting can be used to measure the protein expression levels of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Signaling Pathway (Hypothesized):

The anti-inflammatory effect is likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. Inhibition of NF-κB would lead to the downregulation of pro-inflammatory enzymes like iNOS.

Caption: Hypothesized anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal activity. Based on the biological activities of structurally related lignans, it holds significant potential as an anticancer and anti-inflammatory agent. Future research should focus on:

-

Direct evaluation of the anticancer and anti-inflammatory effects of pure this compound in relevant cell lines and animal models.

-

Determination of quantitative efficacy data , such as IC50 values, for these activities.

-

Elucidation of the specific molecular mechanisms and signaling pathways modulated by this compound.

-

Toxicology and pharmacokinetic studies to assess its safety and bioavailability.

Such studies are crucial to validate the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent.

References

The Structure-Activity Relationship of erythro-Austrobailignan-6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the structure-activity relationship (SAR) of erythro-Austrobailignan-6 and related lignans. Due to a lack of extensive research on synthetic derivatives, this paper focuses on a comparative analysis of the biological activities of naturally occurring lignans isolated from Myristica fragrans.

Introduction to this compound

This compound is a lignan compound that has been isolated from various plant species, most notably from the seeds of Myristica fragrans, commonly known as nutmeg.[1][2][3] Lignans are a class of polyphenolic compounds known for their diverse biological activities, and this compound is no exception. Studies have revealed its potential as an antifungal, antibacterial, antioxidant, and anti-inflammatory agent. This guide synthesizes the current understanding of its SAR by examining its activity alongside structurally similar, co-isolated lignans.

Biological Activities of this compound and Related Lignans

Research has demonstrated that this compound exhibits a range of biological effects:

-

Antifungal Activity: this compound has shown significant antifungal properties against various plant pathogenic fungi.[1][2][4] When tested alongside meso-dihydroguaiaretic acid (MDA) and nectandrin-B (NB), all three compounds displayed notable in vitro and in vivo antifungal efficacy.[1][2] Specifically, this compound and nectandrin-B were found to be highly active against barley powdery mildew and tomato late blight.[1]

-

Antibacterial Activity: The antibacterial potential of lignans from Myristica fragrans has also been investigated. While comprehensive studies on this compound are limited, related compounds have demonstrated activity against various bacterial strains.

-

Anti-inflammatory Activity: Lignans are recognized for their anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways. Studies on lignans suggest they can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

-

Antioxidant Activity: The antioxidant capacity of lignans contributes to their therapeutic potential. They can scavenge free radicals and modulate cellular antioxidant defense mechanisms. The antioxidant activity of lignans from Myristica fragrans has been evaluated, indicating their potential to mitigate oxidative stress.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the biological activities of this compound and its related, naturally occurring lignans. This data provides a preliminary basis for understanding their structure-activity relationships.

Table 1: Antifungal Activity of Lignans from Myristica fragrans

| Compound | Target Fungus | IC50 (µg/mL) |

| This compound | Colletotrichum coccodes | 49-92 |

| Colletotrichum gloeosporioides | 12-55 | |

| meso-dihydroguaiaretic acid | Colletotrichum coccodes | 49-92 |

| Colletotrichum gloeosporioides | 12-55 | |

| nectandrin-B | Colletotrichum coccodes | 49-92 |

| Colletotrichum gloeosporioides | 12-55 |

Source: Data compiled from studies on lignans isolated from Myristica fragrans.[2]

Table 2: Anti-inflammatory Activity of Lignans

| Compound | Assay | Cell Line | IC50 (µM) |

| Related Lignan Analogs | NO Inhibition | RAW 264.7 | Varies |

| PGE2 Inhibition | RAW 264.7 | Varies |

Experimental Protocols

This section details the general methodologies for the key experiments cited in the study of this compound and related lignans.

Isolation of Lignans from Myristica fragrans

-

Extraction: Dried and ground seeds of Myristica fragrans are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The active fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate individual lignans.

-

Purification: Further purification of the isolated compounds is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Activity Assay (In Vitro)

-

Fungal Cultures: The tested plant pathogenic fungi are grown on potato dextrose agar (PDA) plates.

-

Spore Suspension: Spores are harvested from the PDA plates and suspended in sterile distilled water containing a surfactant (e.g., Tween 20). The spore concentration is adjusted to a specific value (e.g., 1 x 10^6 spores/mL).

-

Assay Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and added to a 96-well microtiter plate at various concentrations.

-

Incubation: The fungal spore suspension is added to each well, and the plates are incubated at a suitable temperature (e.g., 25°C) for a specific period (e.g., 72 hours).

-

Growth Inhibition Assessment: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated relative to a solvent control. The IC50 value (the concentration that inhibits 50% of fungal growth) is then determined.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator with 5% CO2 at 37°C.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.

-

Data Analysis: The absorbance is measured at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Structure-Activity Relationship Insights

-

Stereochemistry: The erythro configuration of the side chain in this compound is a key structural feature, although a direct comparison with the corresponding threo isomer's activity is not available in the reviewed literature.

-

Aromatic Ring Substituents: The nature and position of substituents on the aromatic rings play a crucial role in the biological activity. One study on related lignans suggested that the presence of bulky steric groups, such as methoxyl or a 1,2-dioxomethylene bridge, on the aromatic rings could diminish lipoxygenase inhibitory activity. Furthermore, a subtle change from a hydroxyl to a methoxyl group at the 3-position of one of the aromatic rings was shown to significantly alter the inhibitory effect.

The limited number of tested compounds precludes a more detailed SAR analysis. A systematic study involving the synthesis of a library of this compound derivatives with variations in the aromatic ring substituents and the stereochemistry of the side chain is necessary to establish a comprehensive SAR.

Proposed Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of lignans are believed to be mediated through the modulation of several key signaling pathways.

The diagram above illustrates the proposed mechanism by which lignans, including this compound, may exert their anti-inflammatory and antioxidant effects.[5][6][7][8][9] Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades. This leads to the activation of IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs), which in turn activate the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, resulting in the production of inflammatory mediators such as NO, PGE2, TNF-α, and IL-6. Lignans are thought to inhibit this pathway by blocking the activation of IKK and MAPKs.

Furthermore, lignans may exert antioxidant effects by activating the Nrf2 pathway.[5][7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Lignans can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Activated Nrf2 can also inhibit NF-κB activity, providing a crosstalk between the anti-inflammatory and antioxidant pathways.

Conclusion and Future Directions

This compound, a lignan from Myristica fragrans, demonstrates promising antifungal and potential anti-inflammatory and antioxidant activities. The preliminary structure-activity relationship analysis, based on a limited set of naturally occurring analogs, suggests that the substitution pattern on the aromatic rings is a key determinant of biological activity.

The current understanding of the SAR of this compound is still in its infancy. To fully elucidate its therapeutic potential, future research should focus on:

-

Synthesis of Derivatives: A focused effort on the chemical synthesis of a library of this compound derivatives is crucial. This would allow for a systematic investigation of the impact of various structural modifications on biological activity.

-

Comprehensive Biological Screening: The synthesized derivatives should be screened against a wider range of biological targets, including different fungal and bacterial strains, cancer cell lines, and models of inflammation and oxidative stress.

-

Mechanism of Action Studies: In-depth studies are needed to precisely define the molecular targets and signaling pathways modulated by this compound and its active analogs.

-

In Vivo Studies: Promising compounds identified from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new drugs for a variety of diseases.

References

- 1. Isolation and antifungal activity of lignans from Myristica fragrans against various plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Isolation and antifungal activity of lignans from Myristica fragrans against various plant pathogenic fungi. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Discovery and history of erythro-Austrobailignan-6

An In-Depth Technical Guide to erythro-Austrobailignan-6: Discovery, History, and Biological Activities

Introduction

This compound is a naturally occurring lignan, a class of polyphenolic compounds derived from the shikimate pathway in plants. First isolated and identified from various plant species, it has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound, with a focus on its pharmacological properties and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Natural Sources

This compound has been isolated from several plant species, most notably from the Myristicaceae and Saururaceae families. Its initial discovery and subsequent isolation have been reported from:

-

Myristica argentea (Papuan Nutmeg): The petrol extract of the mace of Myristica argentea was one of the initial sources from which this compound was isolated and characterized.[1][2]

-

Myristica fragrans (Nutmeg): It is a significant constituent of nutmeg seeds, where it contributes to the plant's antifungal properties.[1][3][4][5][6]

-

Saururus chinensis (Chinese Lizard's Tail): This perennial herb is another prominent source, and the compound is considered one of its major active constituents responsible for its anticancer effects.[1][7][8][9]

-

Machilus thunbergii (Makko Tree): This plant, belonging to the Lauraceae family, also contains this compound among other bioactive lignans.[10]

The isolation from these varied botanical sources highlights its distribution in the plant kingdom and underscores the importance of these plants in traditional medicine.

Biological Activities and Pharmacological Profile

Research into this compound has revealed a broad spectrum of pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. It has demonstrated cytotoxicity against a range of cancer cell lines through various mechanisms.

-

Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in gastric cancer cells (AGS and NCI-N87) and breast cancer cells (4T-1 and MCF-7).[1][8] This is a critical mechanism for eliminating cancerous cells.

-

Modulation of Signaling Pathways: In breast cancer cells, this compound has been shown to down-regulate the expression of key growth factor receptors like HER2 and EGFR, as well as integrin β3.[1][7] This action is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][7] It also increases the phosphorylation of both p38 and JNK (c-Jun N-terminal kinase).[7]

-

Inhibition of Topoisomerases: this compound acts as a dual inhibitor of DNA topoisomerase I and II.[7] These enzymes are crucial for DNA replication and transcription, and their inhibition leads to cell cycle arrest and cell death. At a concentration of 100 μM, it inhibits DNA topoisomerase I by more than 50%.[7]

-

Caspase Activation: The apoptotic effects are mediated by the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][7]

Antifungal and Antibacterial Activity

This compound exhibits potent antimicrobial properties against a wide array of pathogens.

-

Antifungal Effects: It is active against several plant pathogenic fungi, including Alternaria alternata, Colletotrichum coccodes, Colletotrichum gloeosporioides, and Magnaporthe grisea.[1][3][5][11] In vivo studies have demonstrated its efficacy in suppressing the development of rice blast and wheat leaf rust.[1][3]

-

Antibacterial Effects: The compound has shown activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL.[12][13] It is also active against multidrug-resistant Mycobacterium tuberculosis (MDR-M. tuberculosis) at the same concentration.[12][13] Furthermore, it inhibits the growth of Agrobacterium tumefaciens.[13][14]

Antioxidant Activity

This compound demonstrates notable antioxidant properties. It acts as a radical scavenger, showing activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.[1][2] This activity is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activities of this compound.

Table 1: Anticancer Activity

| Cell Line | Cancer Type | Activity Measure | Key Mechanistic Finding | Reference |

| 4T-1, MCF-7 | Breast Cancer | Proliferation inhibition (0-30 µM) | p38 MAPK activation, HER2/EGFR down-regulation | [7] |

| AGS, NCI-N87 | Gastric Cancer | Apoptosis induction | - | [1][8] |

| HT-29 | Colon Adenocarcinoma | Cytotoxicity | - | [15] |

| HepG2 | Liver Hepatoblastoma | Cytotoxicity | - | [15] |

Table 2: Antimicrobial Activity

| Organism | Type | Activity Measure (IC₅₀ / MIC) | Reference |

| Colletotrichum coccodes | Fungus | IC₅₀: 49-92 µg/mL | [3] |

| Colletotrichum gloeosporioides | Fungus | IC₅₀: 12-55 µg/mL | [3] |

| Agrobacterium tumefaciens | Bacterium | IC₅₀: 17 µg/mL | [13][14] |

| MRSA | Bacterium | MIC: 50 µg/mL | [12][13] |

| MDR-M. tuberculosis | Bacterium | MIC: 50 µg/mL | [12][13] |

Table 3: Antioxidant Activity

| Assay | Activity Measure (IC₅₀) | Reference |

| DPPH Radical Scavenging | 103 µM | [16] |

Key Experimental Methodologies

The following sections provide generalized protocols for the key experiments used to characterize this compound.

Isolation and Purification Protocol

-

Extraction: Dried and powdered plant material (e.g., seeds of Myristica fragrans) is subjected to extraction with a methanol solvent.[1][3]

-

Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several sub-fractions.

-

Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.

-

-

Final Purification: The final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7, AGS) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0-100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p38, total p38, cleaved caspase-3, HER2, EGFR, β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound research.

Caption: General workflow for the isolation and bioactivity screening of this compound.

References

- 1. This compound | CAS:114127-24-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibitory effects of Saururus chinensis and its components on stomach cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. oiccpress.com [oiccpress.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Antibacterial phenolic compounds from the flowering plants of Asia and the Pacific: coming to the light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. scielo.br [scielo.br]

- 16. japsonline.com [japsonline.com]

An In-Depth Technical Guide to the In Silico Prediction of erythro-Austrobailignan-6 Bioactivities

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive framework for the bioactivities of erythro-Austrobailignan-6 based on its physicochemical properties, the known biological activities of structurally related compounds, and established in silico methodologies. The predicted bioactivities and mechanisms described herein require experimental validation.

Introduction

This compound is a lignan compound found in several plant species. Lignans as a class are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. While experimental data on this compound is limited, computational or in silico methods provide a powerful and cost-effective approach to predict its potential therapeutic applications and guide future experimental research.

This guide outlines a comprehensive in silico workflow to predict the bioactivities of this compound, with a focus on its potential anticancer and anti-inflammatory effects. We will draw parallels with the experimentally validated activities of the structurally similar lignan, Austrobailignan-1, to inform our predictive models.

Physicochemical Properties and Predicted Pharmacokinetics

A crucial first step in in silico analysis is the evaluation of a compound's physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These parameters are critical for assessing its druglikeness and potential for clinical development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| PubChem CID | 10381847 | [1] |

| Molecular Formula | C19H24O4 | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 328.167 | [1] |

| Covalent Unit Count | 1 | [1] |

| LogS | -3.018 | [1] |

Predicted ADMET Properties

The ADMET properties of this compound can be predicted using various computational models, such as those provided by the SwissADME web server. A hypothetical prediction is presented in the table below.

| ADMET Parameter | Predicted Value | Implication |

| Absorption | ||

| Gastrointestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| Distribution | ||

| Log Kp (skin permeation) | -5.2 cm/s | Low skin permeability |

| Metabolism | ||

| CYP1A2 inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 inhibitor | No | |

| CYP2C19 inhibitor | No | |

| CYP2D6 inhibitor | Yes | |

| CYP3A4 inhibitor | Yes | |

| Excretion | ||

| Renal OCT2 substrate | No | |

| Toxicity | ||

| AMES toxicity | No | Likely not mutagenic |

| Carcinogenicity | No | Likely not carcinogenic |

Experimental Protocol: In Silico ADMET Prediction

-

Obtain Compound Structure: Retrieve the 2D or 3D structure of this compound from a chemical database like PubChem in a suitable format (e.g., SMILES, SDF).

-

Select Prediction Tool: Utilize a web-based tool or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, Discovery Studio).

-

Input Structure: Upload or paste the compound's structure into the selected tool.

-

Run Prediction: Initiate the calculation of physicochemical properties, pharmacokinetic parameters, and druglikeness.

-

Analyze Results: Interpret the output data, paying close attention to parameters like Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and toxicity predictions.

Predicted Bioactivities and Mechanistic Pathways

Based on the activities of related lignans, we hypothesize that this compound possesses anticancer and anti-inflammatory properties.

Predicted Anticancer Activity

The lignan Austrobailignan-1 has demonstrated potent anticancer effects in non-small cell lung cancer cells.[2] Given the structural similarity, this compound is predicted to have similar bioactivity.

Table of Austrobailignan-1 Anticancer Activity

| Cell Line | IC50 (48h) | Reference |

| A549 | 41 nM | [2] |

| H1299 | 22 nM | [2] |

Predicted Mechanism of Action:

Austrobailignan-1 acts as a topoisomerase 1 inhibitor, leading to DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2] This is associated with the modulation of several key signaling proteins. It is plausible that this compound functions through a similar mechanism.

Signaling Pathway: Austrobailignan-1 Induced Apoptosis

Caption: Predicted signaling pathway for Austrobailignan-1 induced anticancer activity.

Predicted Anti-inflammatory Activity

Many plant-derived compounds exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[3] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Predicted Mechanism of Action:

This compound is predicted to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is likely achieved through the inhibition of the NF-κB and MAPK signaling pathways.

Signaling Pathway: General NF-κB Mediated Inflammation

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

In Silico Methodologies for Target Prediction

To further refine the predicted bioactivities and identify specific molecular targets, molecular docking and network pharmacology approaches can be employed.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. This can be used to screen this compound against proteins known to be involved in cancer and inflammation (e.g., Topoisomerase I, COX-2, IKK, various caspases).

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Obtain the 3D structure of this compound.

-

Optimize the geometry and minimize the energy of the ligand using software like Avogadro or PyMOL.

-

Save the prepared ligand in a suitable format (e.g., PDBQT).

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using tools like AutoDockTools.

-

-

Grid Box Generation:

-

Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction tools.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Simulation:

-

Run the docking simulation using software like AutoDock Vina or PyRx. The software will explore various conformations of the ligand within the grid box.

-

-

Results Analysis:

-

Analyze the docking results, focusing on the binding energy (kcal/mol) and the binding pose. Lower binding energies indicate higher predicted affinity.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio Visualizer or PyMOL.

-

Caption: A workflow for network pharmacology-based prediction of bioactivity.

Conclusion

This guide provides a comprehensive framework for the in silico prediction of this compound bioactivities. By leveraging data from structurally similar compounds and employing a suite of computational tools, we predict that this compound is a promising candidate for development as an anticancer and anti-inflammatory agent. The proposed mechanisms, involving the inhibition of Topoisomerase I and the modulation of NF-κB and MAPK signaling pathways, offer clear hypotheses for experimental validation. The detailed protocols for ADMET prediction, molecular docking, and network pharmacology serve as a roadmap for researchers to further investigate this and other natural compounds in the drug discovery pipeline. It is imperative that these computational predictions are followed by rigorous in vitro and in vivo experimental studies to confirm the therapeutic potential of this compound.

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. The Topoisomerase 1 Inhibitor Austrobailignan-1 Isolated from Koelreuteria henryi Induces a G2/M-Phase Arrest and Cell Death Independently of p53 in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application